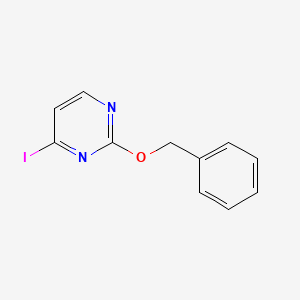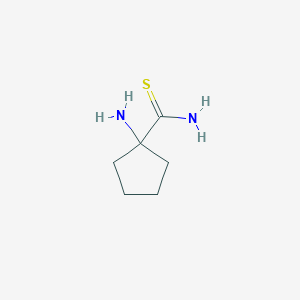
2-((4-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline
Übersicht
Beschreibung
2-((4-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline, also known as DPIA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPIA is a member of the isoquinoline family, which is known to exhibit diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-((4-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline involves the activation of the mitochondrial pathway, which leads to the induction of apoptosis in cancer cells. 2-((4-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to the activation of the mitochondrial pathway. This, in turn, leads to the release of cytochrome c from the mitochondria, which activates caspase-9 and caspase-3, ultimately leading to cell death.
Biochemical and Physiological Effects:
Apart from its potential as an anticancer agent, 2-((4-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline has also been shown to exhibit other biochemical and physiological effects. Studies have shown that 2-((4-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, 2-((4-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline has been shown to exhibit antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-((4-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline in lab experiments is its synthetic nature, which allows for easy production and purification. Additionally, 2-((4-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline has been shown to exhibit potent anticancer activity, making it an attractive candidate for further research. However, one of the limitations of using 2-((4-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Zukünftige Richtungen
There are several future directions for research on 2-((4-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline. One area of interest is the development of 2-((4-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 2-((4-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline and its potential applications in other fields, such as neuroprotection and cardiovascular disease. Finally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2-((4-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline in vivo to determine its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
2-((4-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its potential as an anticancer agent. Studies have shown that 2-((4-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline can induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, 2-((4-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells.
Eigenschaften
IUPAC Name |
2-[(4-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2/c23-22-13-7-5-11-19(22)15-24-14-18-10-4-6-12-20(18)21(16-24)17-8-2-1-3-9-17/h1-13,21H,14-16,23H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMHVDYHWMCCDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1CC3=CC=CC=C3N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




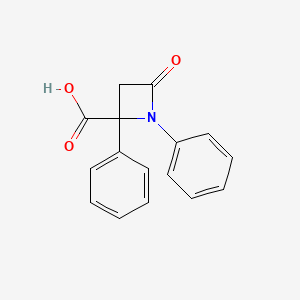

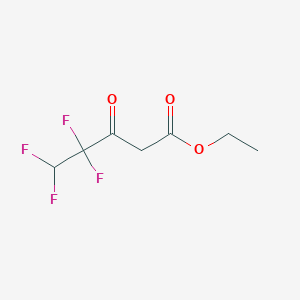
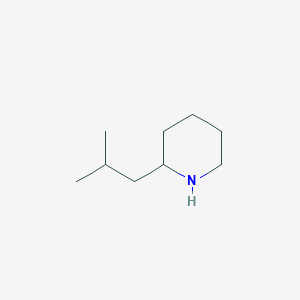
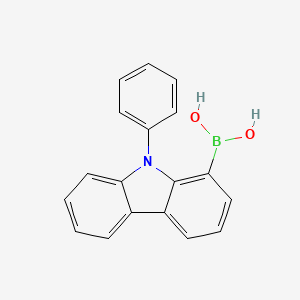
![2,3-Dibromoimidazo[1,2-a]pyridine](/img/structure/B3232043.png)
![[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B3232051.png)


